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Entrectinib (Rozlytrek®) has emerged as a significant therapeutic agent for tumors harboring
specific genetic alterations, demonstrating notable efficacy in patient populations both with and
without central nervous system (CNS) metastases. This guide provides a detailed comparison
of entrectinib's performance in these patient subgroups, supported by experimental data from
key clinical trials.

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and
Anaplastic Lymphoma Kinase (ALK) tyrosine kinases.[1][2] Its ability to cross the blood-brain
barrier allows it to achieve therapeutic concentrations in the CNS, making it a valuable option
for patients with intracranial disease.[1][3] This guide will delve into the clinical data that
underscores its dual action in systemic and intracranial settings.

Comparative Efficacy of Entrectinib

An integrated analysis of the phase I/1l trials ALKA-372-001, STARTRK-1, and STARTRK-2
provides the primary basis for evaluating the efficacy of entrectinib.[4][5] These studies enrolled
patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene
fusions.[6] The data presented below compares the outcomes for patients with and without
baseline CNS metastases across different tumor fusion types.

Efficacy in NTRK Fusion-Positive Solid Tumors
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In an integrated analysis of 54 patients with NTRK fusion-positive solid tumors, 33% had
baseline CNS metastases.[7] Entrectinib demonstrated clinically meaningful and durable
responses in this patient population, irrespective of CNS involvement at baseline.[7][8]

Efficacy Endpoint

Patients without CNS
Metastases (n=42)

Patients with CNS
Metastases (n=12)

Systemic Objective Response
Rate (ORR)

59.5% (95% Cl: 43.3-74.4)[7]

50.0% (95% CI: 21.1-78.9)[7]

Median Systemic Duration of
Response (DOR)

12.9 months (95% CI: 7.1-NE)
[7]

Not Evaluable (NE) (95% CI:
4.2-NE)[7]

Median Systemic Progression-
Free Survival (PFS)

12.0 months (95% CI: 8.7—
15.7)[7]

7.7 months (95% CI: 4.7-NE)
[7]

Intracranial Objective

Not Applicable

55.0% (95% ClI: 31.5-76.9)[7]

Response Rate (ORR)

Median Intracranial Duration of ] 12.9 months (95% CI: 5.6-NE)
Not Applicable

Response (DOR) [7]

Median Intracranial
7.7 months (95% CI: 3.8-19.3)

[7]

Progression-Free Survival
(PFS)

Not Applicable

Data from an integrated analysis of STARTRK-1, STARTRK-2, and ALKA-372-001 trials with a
data cut-off of May 31, 2018.[7] An updated analysis presented at ESMO 2020 on 16 patients
with NTRK fusion-positive tumors and baseline CNS metastases showed an intracranial ORR
of 50%, a median intracranial DOR of 8.0 months, and a median intracranial PFS of 8.9
months.[9][10]

Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung
Cancer (NSCLC)

An updated integrated analysis of 161 patients with ROS1 fusion-positive NSCLC from the
same three trials also demonstrated significant clinical benefit, including in patients with CNS
metastases.[11][12]
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Efficacy Endpoint

Patients without CNS
Metastases (Investigator-
Assessed, n=105)

Patients with CNS
Metastases (Investigator-
Assessed, n=58)

Systemic Objective Response
Rate (ORR)

70% (95% Cl: 60.5-78.4)[13]

64% (95% Cl: 50.1-76.0)[13]

Median Systemic Progression-
Free Survival (PFS)

21.1 months (95% CI: 15.1—
36.6)[13]

11.8 months (95% CI: 7.7—
15.5)[13]

Median Overall Survival (OS)

Not reached[11]

Median OS of 47.8 months for

the overall population[13]

Intracranial Objective
Response Rate (ORR) (BICR-
assessed, measurable CNS

disease, n=24)

Not Applicable

79.2% (95% Cl: 57.9-92.9)[11]
[14]

Median Intracranial Duration of
Response (DOR) (BICR-
assessed, measurable CNS

disease, n=24)

Not Applicable

12.9 months[11][14]

Median Intracranial
Progression-Free Survival
(PFS) (BICR-assessed,
measurable CNS disease,
n=24)

Not Applicable

12.0 months (95% CI: 6.2—
19.3)[11][14]

Data from an updated integrated analysis with a longer follow-up.[11][13] BICR: Blinded

Independent Central Review.

Experimental Protocols

The efficacy data for entrectinib is primarily derived from an integrated analysis of three open-
label, multicenter, phase I/l clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[4][5]

Study Design:

e ALKA-372-001 and STARTRK-1: Phase | dose-escalation and dose-expansion studies.[5]
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o STARTRK-2: A phase Il global basket study enrolling patients with solid tumors harboring

NTRK1/2/3, ROS1, or ALK gene rearrangements.[6]

Patient Population:

Inclusion Criteria: Patients with histologically or cytologically confirmed locally advanced or
metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions were enrolled.[6][15]
Patients with asymptomatic or previously treated and controlled CNS metastases were
eligible.[6][15] An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2
was required.[15][16]

Exclusion Criteria: Prior treatment with TRK, ROS1, or ALK inhibitors was generally not
allowed, with some exceptions for crizotinib in ALK- or ROS1-rearranged NSCLC with CNS-
only progression.[6]

Treatment and Assessments:

Dosage: The recommended adult dose of entrectinib was 600 mg administered orally once
daily.[17]

Tumor Assessment: Tumor assessments were conducted at week 4 and every 8 weeks
thereafter.[4] Responses were evaluated by a Blinded Independent Central Review (BICR)
using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[4] Intracranial responses
were assessed using RECIST v1.1 or RANO criteria where applicable.[6]

Endpoints: The primary endpoints were Objective Response Rate (ORR) and Duration of
Response (DOR).[4] Secondary endpoints included Progression-Free Survival (PFS),
Overall Survival (OS), and intracranial efficacy measures.[4][18]

Visualizing the Mechanism and Workflow
Signaling Pathways Inhibited by Entrectinib

Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and

ALK tyrosine kinases.[1] The fusion of these genes with others leads to constitutively active

kinase signaling, driving oncogenesis through downstream pathways such as MAPK/ERK and
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PI3K/AKT.[1] By blocking these kinases, entrectinib suppresses tumor growth and induces
apoptosis.[1]
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Caption: Entrectinib inhibits TRK, ROS1, and ALK fusion proteins, blocking downstream
signaling.

General Experimental Workflow for Entrectinib Clinical
Trials

The clinical development of entrectinib followed a structured workflow from patient identification
to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Entrectinib's Efficacy in CNS and Non-CNS Metastatic
Cancers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616950#efficacy-of-entrectinib-in-patients-with-
and-without-baseline-cns-metastases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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